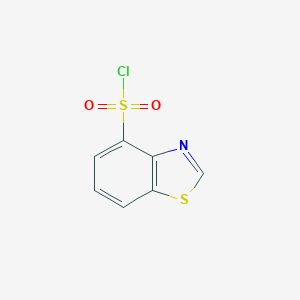

![molecular formula C13H8Cl2N2 B026222 6-氯-2-(4-氯苯基)咪唑并[1,2-a]吡啶 CAS No. 88964-99-2](/img/structure/B26222.png)

6-氯-2-(4-氯苯基)咪唑并[1,2-a]吡啶

描述

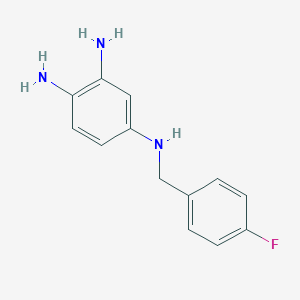

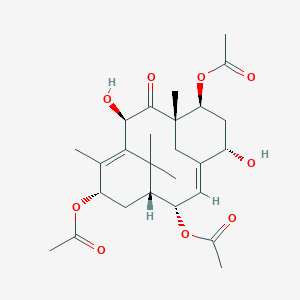

“6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H8Cl2N2 . It has a molecular weight of 263.13 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine”, has been well studied in the past decade . The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A recent review has summarized the advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 .

Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” can be represented by the InChI code: 1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H . The InChI key for this compound is CFINUJBABHRHDT-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction outcome is strongly dependent on the substituents of both reactants .

Physical And Chemical Properties Analysis

“6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” has a molecular weight of 263.12 g/mol . It has a computed XLogP3-AA of 4.7, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.3 Ų .

科学研究应用

Medicinal Chemistry

Application Summary

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine compounds are recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Methods of Application

These compounds are synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Results and Outcomes

The compounds have shown promising results in preclinical studies, with specific derivatives demonstrating significant antimicrobial potential .

Material Science

Application Summary

In material science, these compounds contribute to the development of new materials with potential applications in electronics and photonics due to their structural characteristics .

Methods of Application

The synthesis of these materials often involves advanced organic synthesis techniques, leveraging the unique properties of the imidazo[1,2-a]pyridine scaffold .

Results and Outcomes

Research has indicated that these compounds can lead to the creation of J-type aggregates in solid-state, which is significant for electronic applications .

Biochemistry

Application Summary

In biochemistry, the imidazo[1,2-a]pyridine derivatives are used to study biological processes such as the oxidation of phenols to quinones, which is a key reaction in various biochemical pathways .

Methods of Application

These compounds are used to form complexes with copper (II) salts, which are then examined for their catecholase activity .

Results and Outcomes

The complexes have shown excellent catalytic activities, with certain combinations achieving oxidation rates significantly higher than those found in the literature .

Pharmacology

Application Summary

Pharmacologically, these compounds are explored for their therapeutic potential, particularly as antimicrobial agents and in the treatment of tuberculosis .

Methods of Application

Pharmacological studies involve the administration of these compounds in various dosages to model organisms to assess their efficacy and safety .

Results and Outcomes

Some derivatives have demonstrated a reduction of bacterial load in an acute TB mouse model, indicating their potential as therapeutic agents .

Organic Chemistry

Application Summary

Organic chemistry utilizes these compounds as intermediates in the synthesis of complex molecules, exploring their reactivity and stability under different conditions .

Methods of Application

The compounds are synthesized and then reacted with other organic molecules to form more complex structures, often using catalyst-free and solvent-free methods .

Results and Outcomes

The methods developed have been shown to be efficient, clean, and environmentally benign, producing high yields of the desired products .

Analytical Chemistry

Application Summary

Analytical chemistry leverages these compounds in the development of analytical methods for the detection and quantification of various substances .

Methods of Application

The compounds can be used as standards or reagents in chromatographic and spectroscopic techniques to analyze complex mixtures .

Results and Outcomes

The use of these compounds has improved the selectivity and sensitivity of analytical methods, allowing for more accurate and reliable measurements .

This analysis provides a detailed look into the multifaceted applications of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine across various scientific disciplines, highlighting the compound’s versatility and potential in research and industry. Each application is backed by current research and methodologies, showcasing the compound’s impact on scientific advancement.

Immunology

Application Summary

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the interleukin-17A (IL-17A) cytokine, which plays a crucial role in the immune response and is implicated in autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Methods of Application

These compounds are synthesized and tested for their ability to inhibit IL-17A, with the aim of reducing inflammation and autoimmune responses .

Results and Outcomes

The inhibition of IL-17A by these derivatives has shown potential in reducing the symptoms of autoimmune diseases, offering a promising avenue for the development of new therapeutic agents .

Environmental Chemistry

Application Summary

In environmental chemistry, these compounds are explored for their use in the degradation of pollutants and as sensors for environmental contaminants .

Methods of Application

The compounds are applied in catalytic systems or as part of sensor arrays to detect and break down harmful substances in the environment .

Results and Outcomes

The application of these compounds has led to the development of more efficient and sensitive methods for monitoring and treating environmental pollution .

Neurochemistry

Application Summary

These imidazo[1,2-a]pyridine derivatives are studied for their neuroprotective properties and potential to treat neurodegenerative diseases .

Methods of Application

The compounds are used in experimental models to assess their ability to protect neuronal cells from damage or death .

Results and Outcomes

Preliminary studies have indicated that certain derivatives can reduce neuronal damage, suggesting their utility in developing treatments for conditions like Alzheimer’s disease .

Veterinary Medicine

Application Summary

Imidazo[1,2-a]pyridine compounds are being investigated for their veterinary applications, particularly in the treatment of infections in animals .

Methods of Application

These compounds are administered to animals to evaluate their efficacy in combating various bacterial and viral infections .

Results and Outcomes

Studies have shown that these compounds can be effective antimicrobial agents, potentially leading to new treatments for animal diseases .

Agricultural Chemistry

Application Summary

In agricultural chemistry, these compounds are utilized for their pesticidal properties to protect crops from pests and diseases .

Methods of Application

The compounds are formulated into pesticides and tested on crops to determine their effectiveness in preventing infestations .

Results and Outcomes

The use of these derivatives in pesticides has demonstrated positive effects in controlling pests and improving crop yields .

Chemical Engineering

Application Summary

Chemical engineers employ these compounds in the design of processes and materials for industrial applications, leveraging their chemical properties .

Methods of Application

The compounds are incorporated into various industrial processes, such as catalysis or material synthesis, to enhance efficiency and performance .

Results and Outcomes

The integration of these compounds into industrial applications has resulted in improved process outcomes and the development of novel materials .

安全和危害

The safety information available for “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . The future directions in the research of imidazo[1,2-a]pyridines may include the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes .

属性

IUPAC Name |

6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFINUJBABHRHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352062 | |

| Record name | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666335 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |

CAS RN |

88964-99-2 | |

| Record name | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

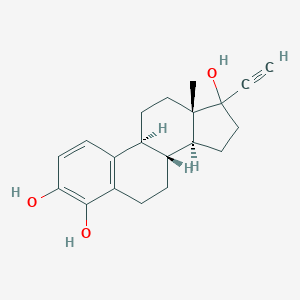

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

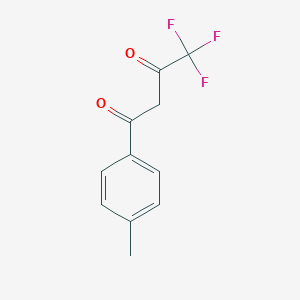

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)

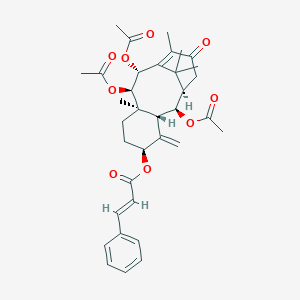

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)